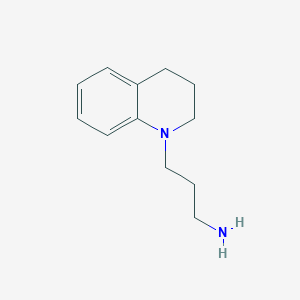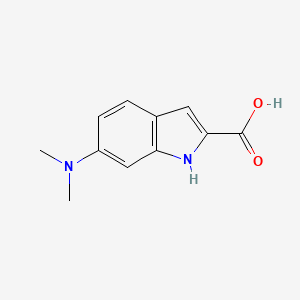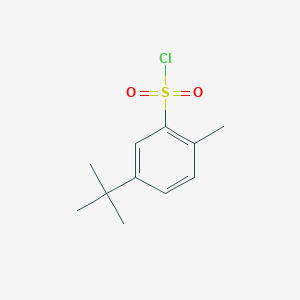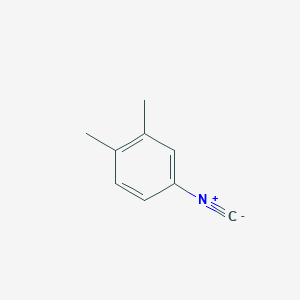
3,4-Dimetilfenil isocianuro
Descripción general
Descripción
3,4-Dimethylphenyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a phenyl ring substituted with two methyl groups at the 3 and 4 positions. This compound is known for its unique reactivity and is used in various chemical synthesis applications.
Aplicaciones Científicas De Investigación
3,4-Dimethylphenyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Industry: 3,4-Dimethylphenyl isocyanide is utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
Target of Action
3,4-Dimethylphenyl isocyanide is a complex compound with unique electronic properties Isocyanides are known to interact with various biological targets, including enzymes and receptors, due to their unique reactivity features .
Mode of Action
Isocyanides are known to exhibit a range of reactivities, including nucleophilic, electrophilic, and radical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile substitutes for a halogen at the benzylic position .
Biochemical Pathways
Isocyanides are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, potentially leading to diverse downstream effects.
Análisis Bioquímico
Biochemical Properties
They also react with alcohols to form carbamates These reactions suggest that 3,4-Dimethylphenyl isocyanide could potentially interact with enzymes, proteins, and other biomolecules that contain amine or alcohol functional groups
Molecular Mechanism
Based on the known reactivity of isocyanides, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These possibilities are speculative and would need to be confirmed through detailed biochemical and molecular studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formamides derived from 3,4-dimethylaniline. This process typically uses reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to achieve the desired isocyanide.
Industrial Production Methods: In industrial settings, the production of 3,4-dimethylphenyl isocyanide often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethylphenyl isocyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to amines or other reduced forms.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products: The major products formed from these reactions include urethanes, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Phenyl isocyanide: Lacks the methyl substituents, resulting in different reactivity and properties.
2,4-Dimethylphenyl isocyanide: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
3,5-Dimethylphenyl isocyanide: Another isomer with methyl groups at the 3 and 5 positions, affecting its reactivity and applications.
Uniqueness: 3,4-Dimethylphenyl isocyanide is unique due to the specific positioning of its methyl groups, which influences its electronic properties and reactivity. This makes it a valuable compound in the synthesis of specialized organic molecules and materials.
Propiedades
IUPAC Name |
4-isocyano-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGGXRZRGFBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412333 | |
| Record name | 3,4-dimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-05-5 | |
| Record name | 4-Isocyano-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


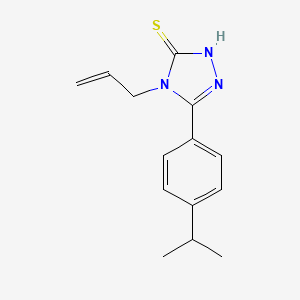
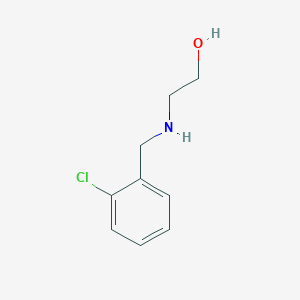
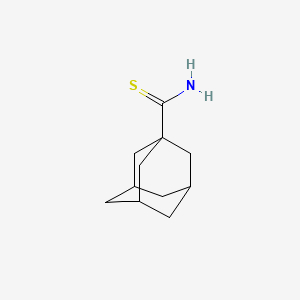
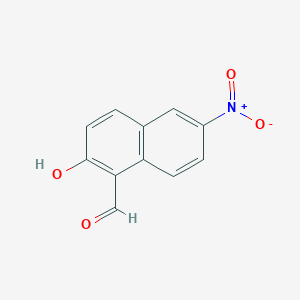
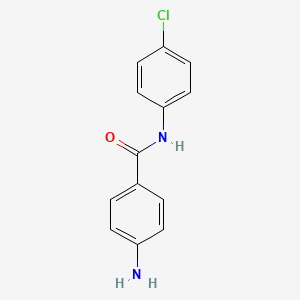
![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
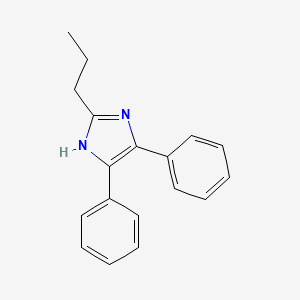
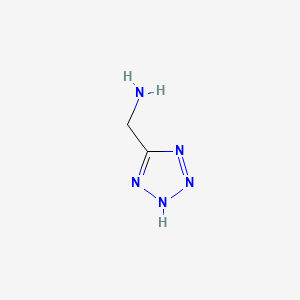
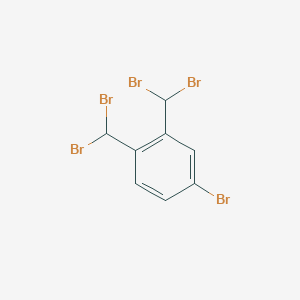
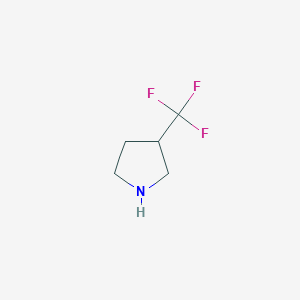
![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)
